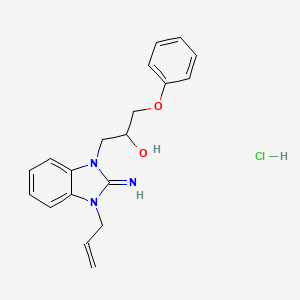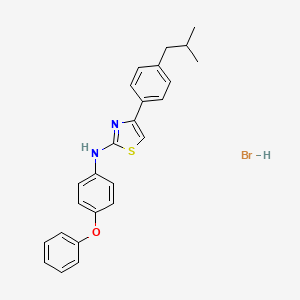![molecular formula C16H22Cl3NO7 B5063010 (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5063010.png)
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. In
Mecanismo De Acción
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate acts as a selective agonist of the β3-adrenergic receptor. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and activates several downstream targets involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
The activation of β3-adrenergic receptors by this compound leads to several biochemical and physiological effects. These include increased energy expenditure, increased lipolysis, decreased insulin resistance, and improved glucose metabolism. The compound has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate in lab experiments is its high selectivity for the β3-adrenergic receptor. This allows for specific investigation of the effects of β3-adrenergic receptor activation on energy metabolism and thermogenesis. However, one limitation of the compound is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the use of (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate in scientific research. One direction is the investigation of its effects on other physiological systems, such as the cardiovascular and immune systems. Another direction is the development of more potent and selective β3-adrenergic receptor agonists for potential therapeutic use in obesity and metabolic disorders. Additionally, the compound could be used in combination with other drugs to investigate potential synergistic effects on energy metabolism and thermogenesis.
Métodos De Síntesis
The synthesis of (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate involves several steps. Firstly, 2,4,6-trichlorophenol is reacted with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with (3-methoxypropyl)amine to form (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine. Finally, this amine is reacted with oxalic acid to form the oxalate salt of the compound.
Aplicaciones Científicas De Investigación
(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in energy metabolism and thermogenesis. It has been shown to increase energy expenditure and promote fat loss in animal models. The compound has also been used to study the effects of β3-adrenergic receptor activation on insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO3.C2H2O4/c1-19-5-2-3-18-4-6-20-7-8-21-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h9-10,18H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFEYMHGHKYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)
![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)

![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)


![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)
![N-(4-butylphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5062993.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063001.png)
![[2-(1,3-benzothiazol-2-ylthio)ethyl]amine hydrobromide](/img/structure/B5063037.png)

![2-(allylthio)-4-[(5-bromo-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5063041.png)